2-Chloropyridine-4-sulfonamide

Catalog No.
S993305
CAS No.
1182767-38-9
M.F
C5H5ClN2O2S
M. Wt
192.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyridine-4-sulfonamide

CAS Number

1182767-38-9

Product Name

2-Chloropyridine-4-sulfonamide

IUPAC Name

2-chloropyridine-4-sulfonamide

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

InChI

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

HMULZMJXHFXUDR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1S(=O)(=O)N)Cl

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)Cl
  • Chemical Properties and Availability: Scientific databases such as PubChem do provide basic information on the compound's structure, formula (C5H5ClN2O2S), and identifiers (PubChem: ).
  • Commercial Availability: Some commercial suppliers offer 2-Chloropyridine-4-sulfonamide for purchase, but this doesn't necessarily indicate its use in research (source 1).

2-Chloropyridine-4-sulfonamide is an organosulfur compound with the chemical formula C5_5H5_5ClN2_2O2_2S. It features a pyridine ring substituted with a chlorine atom at the second position and a sulfonamide group at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and structural properties .

There is no current information regarding a specific mechanism of action for 2-Chloropyridine-4-sulfonamide in biological systems.

  • Safety information is not readily available. However, based on the presence of chlorine, it's advisable to handle with care as chlorinated compounds can have varying degrees of toxicity [].
  • Sulfonamides can also exhibit a range of properties, so exercising caution is recommended until more information is available [].

The reactivity of 2-chloropyridine-4-sulfonamide is largely attributed to its functional groups. It can undergo several chemical transformations, including:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different sulfonamide derivatives.
  • Acylation and alkylation: The sulfonamide nitrogen can react with acyl or alkyl halides, yielding N-acyl or N-alkyl derivatives.
  • Condensation reactions: It can participate in condensation with amines or alcohols, forming more complex structures.

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological properties .

2-Chloropyridine-4-sulfonamide exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, which makes it a candidate for antibiotic development. Additionally, compounds in this class have shown promise in treating conditions such as diabetes and hypertension due to their ability to influence metabolic pathways .

Several methods exist for synthesizing 2-chloropyridine-4-sulfonamide:

  • Direct sulfonation: Starting from 2-chloropyridine, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Substitution reactions: Reacting 2-chloropyridine with sulfuric acid and subsequent treatment with ammonia can yield the desired sulfonamide.
  • Coupling reactions: The use of 2-chloropyridine-4-sulfonyl chloride with amines allows for the formation of 2-chloropyridine-4-sulfonamides through nucleophilic substitution .

The primary applications of 2-chloropyridine-4-sulfonamide include:

  • Pharmaceuticals: It serves as a building block for various drugs, particularly those targeting bacterial infections and metabolic disorders.
  • Chemical intermediates: Used in the synthesis of more complex organic compounds within pharmaceutical research.
  • Agricultural chemicals: Potential applications in developing herbicides or fungicides due to its biological activity .

Studies on 2-chloropyridine-4-sulfonamide have demonstrated its interactions with various biological targets. Notably, it has been shown to inhibit specific enzymes involved in bacterial growth and inflammation pathways. Additionally, its interaction profile suggests potential synergistic effects when combined with other therapeutic agents, enhancing its efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 2-chloropyridine-4-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Chloropyridine-3-sulfonamideChlorine at position 4; sulfonamide groupAntimicrobial
2-Aminopyridine-4-sulfonamideAmino group at position 2; sulfonamide groupAntimicrobial
3-ChloroanilineChlorine at position 3; amino groupAntimicrobial
SulfanilamideSulfanil group; lacks chlorineBroad-spectrum antibiotic

Uniqueness of 2-Chloropyridine-4-Sulfonamide

What sets 2-chloropyridine-4-sulfonamide apart from these similar compounds is its specific substitution pattern on the pyridine ring, which influences its solubility, reactivity, and ultimately its pharmacological properties. The combination of the chlorine atom and the sulfonamide group provides unique interaction capabilities that enhance its efficacy against certain bacterial strains compared to other sulfonamides .

XLogP3

0.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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